LogP Increase of ~0.9–1.1 Units vs. Cyclohexyl Phenyl Ketone Confers Higher Lipophilicity
Cyclohexyl 4‑thiomethylphenyl ketone exhibits a computed LogP of 4.57 (ACD/Labs) [REFS‑1], whereas the des‑thio analog cyclohexyl phenyl ketone (CAS 712‑50‑5) has a reported LogP of 3.45–3.72 [REFS‑2]. This ΔLogP of +0.85 to +1.12 indicates substantially higher lipophilicity, predicting stronger reverse‑phase chromatographic retention and increased passive membrane partitioning.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.57 (ACD/Labs); XLogP3‑AA = 4.2 (PubChem) |
| Comparator Or Baseline | Cyclohexyl phenyl ketone (712‑50‑5), LogP = 3.45 (Baidu/Molbase) to 3.72 (hzbp.cn) |
| Quantified Difference | ΔLogP = +0.85 to +1.12 (target more lipophilic) |
| Conditions | Computed (ACD/Labs Percepta v14; PubChem XLogP3‑AA 3.0); experimental LogP values not available for target compound |
Why This Matters
A LogP shift of this magnitude (nearly one order of magnitude in predicted Kow) would significantly alter both preparative chromatography conditions and any structure‑activity relationship where lipophilicity governs target engagement or metabolic clearance.
- [1] Baidu/Molbase, Cyclohexyl phenyl ketone (712‑50‑5), LogP = 3.4496; Hzbp.cn, LogP = 3.72. View Source
